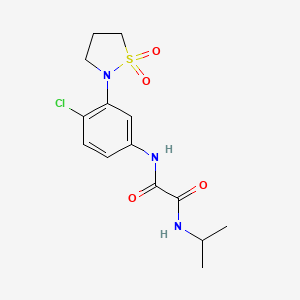

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide, also known as CIQ, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Applications De Recherche Scientifique

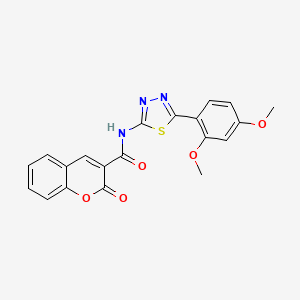

Synthesis and Structural Analysis

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide is a compound that may fall within broader categories of chemical research, particularly in the synthesis and structural analysis of oxazolidinones and isothiazolidinones. Research has demonstrated the utility of related structures in various chemical synthesis contexts. For example, oxazolidinones are widely used as protective groups for 1,2-amino alcohols and chiral derivatives, serving as chiral auxiliaries. Their crystal structures often reveal interesting weak interactions, such as C-H···O and π-π stacking interactions, which are significant for understanding molecular interactions and designing new compounds with desired properties (Nogueira et al., 2015).

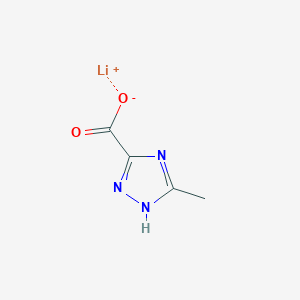

Catalysis and Reaction Mechanisms

The compound and its related structures have been explored in the context of catalysis and reaction mechanisms. For instance, the use of lithiated derivatives of similar compounds in conjugate additions to cinnamoyl derivatives has been studied, showing how these reactions can be used to prepare enantiomerically pure diols, which are crucial in the synthesis of active pharmaceutical ingredients (Gaul & Seebach, 2002).

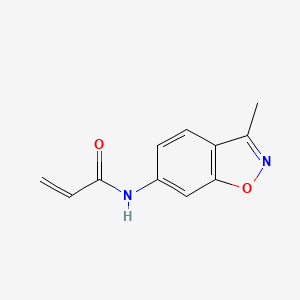

Biological Activity

Research on oxazolidinones and isothiazolidinones often extends to biological activity studies. While the specific compound N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide might not have direct references in the literature, structurally similar compounds have been synthesized and evaluated for their potential as enzyme inhibitors or antimicrobial agents. This includes the design, synthesis, and evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxides as inhibitors of human protein kinase CK2, demonstrating the potential therapeutic applications of these compounds (Chekanov et al., 2014).

Material Science Applications

Compounds related to N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide may also find applications in material science, particularly in the development of new polymers or materials with specific electronic or optical properties. Studies on conjugated organic compounds with similar structural motifs have shown significant enhancements in electrooptic coefficients, which are crucial for telecommunications applications (Marder et al., 1994).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with the metabotropic glutamate receptor (mglurs), specifically mglur5 . This receptor plays a crucial role in the central nervous system, influencing various physiological functions such as learning, memory, and pain perception.

Mode of Action

It’s worth noting that certain compounds with similar structures have been identified as positive allosteric modulators (pams) of mglur5 . PAMs enhance the response of receptors to their ligands, thereby amplifying the effect of natural neurotransmitters.

Propriétés

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O4S/c1-9(2)16-13(19)14(20)17-10-4-5-11(15)12(8-10)18-6-3-7-23(18,21)22/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVFWNRLZJLAJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide](/img/structure/B2994795.png)

![2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2994800.png)

![(3-(4-(Tert-butyl)phenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(phenyl)methanone](/img/structure/B2994802.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994806.png)

![N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2994811.png)

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one](/img/structure/B2994812.png)